5,5'-(6,6'-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol)

Description

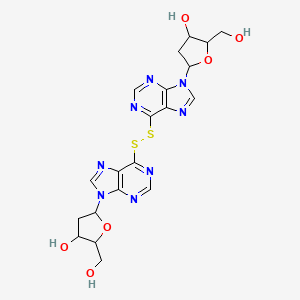

5,5'-(6,6'-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) is a dimeric purine derivative characterized by two purine bases (9H-purine) linked via a disulfide (-S-S-) bridge at the 6,6' positions. Each purine unit is attached to a modified tetrahydrofuran (THF) ring substituted with hydroxymethyl groups at the 2- and 3-positions. The compound’s monomeric analog, (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (CAS 550-33-4), is a well-documented laboratory chemical with a molecular weight of 252.23 g/mol .

Properties

CAS No. |

23520-98-1 |

|---|---|

Molecular Formula |

C20H22N8O6S2 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

5-[6-[[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C20H22N8O6S2/c29-3-11-9(31)1-13(33-11)27-7-25-15-17(27)21-5-23-19(15)35-36-20-16-18(22-6-24-20)28(8-26-16)14-2-10(32)12(4-30)34-14/h5-14,29-32H,1-4H2 |

InChI Key |

NXMAXYGCTAAAKY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CN=C3SSC4=NC=NC5=C4N=CN5C6CC(C(O6)CO)O)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) typically involves multiple steps, starting with the preparation of the purine derivatives. The key steps include:

Formation of Purine Derivatives: The initial step involves the synthesis of 9H-purine derivatives through a series of reactions, including cyclization and functional group modifications.

Tetrahydrofuran Ring Formation: The final step involves the formation of tetrahydrofuran rings through cyclization reactions, often using acid or base catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) undergoes various types of chemical reactions, including:

Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

Catalysts: Acid or base catalysts for cyclization reactions.

Major Products Formed

Sulfoxides and Sulfones: Formed from oxidation reactions.

Thiols: Formed from reduction reactions.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Purine Base | Essential for nucleic acid structure and function |

| Disulfide Linkage | Potential for redox reactions and biological activity |

| Tetrahydrofuran Moiety | May enhance solubility and bioavailability |

Medicinal Chemistry

The compound's purine structure is significant in drug design, particularly for antiviral and anticancer therapies. Purines are known to inhibit enzymes such as kinases and polymerases, making them suitable candidates for developing inhibitors against various diseases.

Case Study: Antiviral Activity

Research has indicated that modified purines exhibit antiviral properties by interfering with viral replication processes. For instance, compounds similar to the one have been studied for their efficacy against HIV and hepatitis viruses.

Biochemical Research

The disulfide bond within the compound can be crucial for studying redox biology. Compounds that contain disulfide linkages are often used to explore cellular signaling pathways and oxidative stress responses.

Experimental Insights

Studies have shown that disulfide-containing compounds can modulate cellular responses to oxidative stress, providing insights into mechanisms of disease progression in conditions like cancer and neurodegeneration.

Drug Delivery Systems

The hydroxymethyl tetrahydrofuran component can enhance the solubility and stability of pharmaceutical formulations. This characteristic is particularly valuable in designing drug delivery systems that require improved bioavailability.

Formulation Studies

Research into drug delivery systems utilizing similar compounds has demonstrated increased absorption rates in biological systems, suggesting potential applications in enhancing therapeutic efficacy.

Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Synthesis of Purine Units | Nucleophilic Substitution | Amines, halides |

| Formation of Disulfide Linkage | Oxidation | Thiols, oxidizing agents |

| Attachment of Tetrahydrofuran | Alkylation | Hydroxymethyl precursors |

Mechanism of Action

The mechanism of action of 5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. These redox reactions can modulate the activity of various enzymes and proteins by altering their structural conformation . The compound’s hydroxymethyl groups also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analysis and Key Features

The target compound’s unique features include:

- Hydroxymethyl-THF moieties: Enhance solubility in polar solvents compared to non-hydroxylated analogs.

Comparison with Monomeric Analogues

The monomer (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol serves as a critical reference (Table 1). Key differences include:

Comparison with Phosphoramidite Derivatives

describes 3-((3aS,4R,6R,6aS)-4-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-methyl-6-(6-oxo-1,6-dihydropurin-9-yl)-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl)propyl 2-cyanoethyldiisopropyl-phosphoramidite, a phosphoramidite-purine derivative used in oligonucleotide synthesis. Key contrasts:

- Stability: The phosphoramidite contains protecting groups (e.g., trityl, cyanoethyl) that enhance stability during solid-phase synthesis, whereas the target dimer’s disulfide bond may render it labile under reducing conditions.

- Reactivity : The phosphoramidite’s diastereomeric mixture complicates stereochemical outcomes, whereas the dimer’s symmetric structure simplifies purification .

- Applications : Phosphoramidites are specialized for nucleic acid synthesis, while the dimer’s applications remain exploratory.

Biological Activity

5,5'-(6,6'-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) is a complex organic compound notable for its unique structural features that include purine rings and disulfide linkages. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in relation to cancer and viral diseases.

Chemical Structure and Properties

- Molecular Formula : C20H22N8O6S2

- Molecular Weight : 534.6 g/mol

- CAS Number : 23520-99-2

- IUPAC Name : 5-[6-[[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

This compound's structure contributes to its biological activity by allowing interactions with various molecular targets, particularly enzymes involved in purine metabolism.

The biological activity of this compound is primarily attributed to its interaction with enzymes such as xanthine oxidase, which plays a crucial role in purine metabolism. By modulating the activity of these enzymes, the compound may influence several biochemical pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds similar to 5,5'-(6,6'-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) exhibit significant anticancer properties. In a study focusing on thalidomide derivatives, certain compounds demonstrated potent growth inhibition of cancer cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. These findings suggest that the compound may possess selective toxicity towards cancerous cells while being less harmful to healthy tissues .

Antiviral Properties

The compound's structural characteristics also position it as a potential antiviral agent. Its purine components can interfere with viral replication processes by mimicking nucleotides essential for viral RNA synthesis. This mechanism was observed in related compounds that inhibited viral proliferation in vitro.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6,6'-(9H-Fluorene-9,9-diyl)bis(2-naphthol) | Disulfide linkages and aromatic rings | Moderate cytotoxicity |

| 9H-Purine-2,6-diamine | Simpler purine derivative | Limited activity against cancer |

The unique combination of disulfide linkages and purine rings in 5,5'-(6,6'-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) offers distinct advantages over simpler compounds by enhancing its stability and bioactivity.

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, the compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, supporting its potential use as an anticancer agent.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound could alter signaling pathways associated with cell survival and apoptosis. This was evidenced by changes in phosphoprotein localization within treated cells .

- Pharmacological Investigations : The pharmacological profile of related purine derivatives showed promising results in animal models, suggesting potential applications in therapeutic settings for both cancer and viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.